molecular formula C17H11N3O3S B2551668 (E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 941905-66-4

(E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2551668
CAS RN: 941905-66-4
M. Wt: 337.35
InChI Key: SDRMDQJPZRKHIC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including oxadiazoles, thiophenes, and benzofurans, are crucial in developing pharmaceuticals and materials due to their diverse biological activities and chemical properties. For instance, thiosemicarbazide derivatives have been used as precursors for synthesizing various heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, and thiadiazole, demonstrating antimicrobial activities (Elmagd et al., 2017). Similarly, oxadiazolylbenzodioxane derivatives have been synthesized and evaluated for antibacterial activity, indicating the potential of such structures in developing new antimicrobials (Avagyan et al., 2020).

Anticancer Activity

Compounds containing 1,3,4-oxadiazole and thiophene moieties have been explored for their anticancer properties. For example, a series of benzamide derivatives were synthesized and evaluated against various cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021). This suggests that structurally similar compounds, such as the one , may also possess valuable biological activities, including anticancer effects.

Molecular Structure and Properties

Studies on the synthesis and characterization of related acrylamide monomers, such as N-(2-acetylbenzofuran-3-yl)acrylamide, have provided insights into their molecular structures, spectroscopic properties, and electronic characteristics through experimental and theoretical approaches (Barım & Akman, 2019). These investigations are crucial for understanding the chemical behavior and potential applications of such compounds in material science and drug development.

Supramolecular Chemistry

Polymer complexes and molecular thermometers based on acrylamide derivatives highlight the application of these compounds in creating materials with specific functions, such as temperature sensitivity and supramolecular complexation (El-Sonbati et al., 2018; Uchiyama et al., 2004). These applications demonstrate the versatility of acrylamide derivatives in designing functional materials for various scientific and technological uses.

properties

IUPAC Name

(E)-N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c21-15(8-7-12-5-3-9-24-12)18-17-20-19-16(23-17)14-10-11-4-1-2-6-13(11)22-14/h1-10H,(H,18,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRMDQJPZRKHIC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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